Structural Requirement for 5-Substituted Isoindoline in Celgene Pharmaceutical Patent Applications
Patent disclosures from Celgene Corporation explicitly define the structural requirements for 5-substituted isoindoline compounds with therapeutic utility. In US Patent Application US2015/0005303 A1, the generic formula mandates substitution exclusively at the 5-position of the isoindoline ring system, with the 5-position defined as the site of attachment for various functional groups including acetyl moieties. Compounds lacking substitution at the 5-position, or bearing substituents at alternative positions (4-, 6-, or 7-positions), fall outside the claimed structural scope and represent different chemical entities with undefined pharmacological profiles [1]. The 5-substitution pattern is structurally required for constructing the intended pharmacophore geometry, and alternative substitution patterns are not described as functionally equivalent [2].
| Evidence Dimension | Structural substitution pattern requirement |
|---|---|
| Target Compound Data | Acetyl substitution at the 5-position of the isoindoline ring (C10H11NO) |
| Comparator Or Baseline | 4-substituted isoindoline; 6-substituted isoindoline; 7-substituted isoindoline; N-substituted isoindoline |
| Quantified Difference | Not applicable (qualitative structural distinction) |
| Conditions | Patent structural claims defining 5-substituted isoindoline compounds |
Why This Matters
For projects referencing Celgene's isoindoline patent estate or developing compounds within this structural class, procurement of the correctly substituted 5-acetyl isoindoline is required to align with validated synthetic routes and avoid introducing uncharacterized regioisomeric impurities.
- [1] Muller, G.W., Chen, R.S., Ruchelman, A.L. (Celgene Corporation). US Patent Application Publication US2015/0005303 A1. 5-Substituted Isoindoline Compounds. Published January 1, 2015. View Source
- [2] Celgene Corporation. 5-Substituted Isoindoline Compounds. International Patent Classification: A61K31/454; C07D401/04. View Source
